H-Tyr-pna

描述

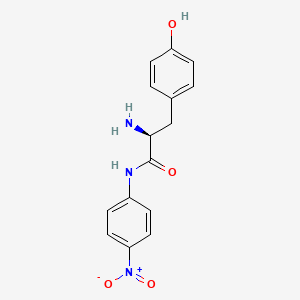

H-Tyr-pna, also known as H-Tyrosine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays to study enzyme activity, particularly proteases like chymotrypsin and trypsin. This compound is characterized by the presence of a tyrosine residue linked to a p-nitroanilide group, which serves as a chromogenic reporter.

科学研究应用

H-Tyr-pna is widely used in scientific research for:

Enzyme Kinetics: Studying the activity and specificity of proteases like chymotrypsin and trypsin.

Drug Development: Screening potential inhibitors of proteases, which are important targets in various diseases, including cancer and infectious diseases.

Biochemical Assays: Quantifying enzyme activity in various biological samples, including blood, tissues, and cell lysates.

作用机制

Target of Action

H-Tyr-pna, also known as L-Tyrosine para-nitroanilide, is a synthetic peptide that primarily targets enzymes like chymotrypsin . Chymotrypsin is a protease enzyme that catalyzes the hydrolysis of certain proteins in the digestive system . The enzyme specifically cleaves peptide bonds formed by aromatic residues such as tyrosine .

Mode of Action

This compound interacts with its target enzymes through a process known as substrate binding . The enzyme chymotrypsin binds the substrate peptide into a groove on its surface. This binding occurs via hydrogen bonds to the NH group of the target amino acid and to several backbone CO or NH groups . This precise positioning of the target amino acid allows the catalytic components of the enzyme to initiate the hydrolysis process .

Biochemical Pathways

The interaction of this compound with chymotrypsin affects the proteolysis pathway, which is the breakdown of proteins into smaller polypeptides or amino acids . This process is crucial for various biological functions, including nutrient absorption and regulation of biological processes .

Pharmacokinetics

It’s known that peptide nucleic acids (pnas), like this compound, are chemically stable and resistant to enzymatic cleavage, suggesting they may have good bioavailability .

Result of Action

The action of this compound results in the hydrolysis of specific proteins, leading to the production of smaller peptides and amino acids . This process is essential for the digestion and absorption of dietary proteins. Additionally, the hydrolysis of proteins can regulate various biological processes by producing bioactive peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the target enzyme and the stability of the peptide . Furthermore, the presence of other molecules or compounds can also influence the interaction between this compound and its target enzyme .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-pna typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. The p-nitroanilide group is then coupled to the tyrosine residue using standard peptide coupling reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate-N-oxide) or HBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate-N-oxide) . The reaction conditions typically involve the use of a base like N,N-diisopropylethylamine (DIPEA) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) for the amino terminus and tBu (tert-butyl) for the side chains, is crucial to prevent side reactions during the synthesis .

化学反应分析

Types of Reactions

H-Tyr-pna undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by proteases like chymotrypsin, resulting in the cleavage of the peptide bond and release of p-nitroaniline, which can be detected spectrophotometrically.

Oxidation and Reduction: The p-nitroanilide group can undergo redox reactions, although these are less common in typical biochemical assays.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium dithionite for reduction.

Major Products

The primary product of enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, making it easy to quantify using a spectrophotometer .

相似化合物的比较

Similar Compounds

H-Leu-pna: Another peptide substrate with leucine instead of tyrosine, used for studying different proteases.

H-Ala-pna: Contains alanine and is used for similar purposes but may have different enzyme specificity.

H-Phe-pna: Contains phenylalanine and is often used to study chymotrypsin activity.

Uniqueness

H-Tyr-pna is unique due to its specific interaction with proteases that recognize tyrosine residues. Its chromogenic p-nitroanilide group allows for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .

生物活性

Introduction

H-Tyr-pNA (H-Tyrosine-para-nitroanilide) is a synthetic peptide that has garnered attention in biomedical research due to its potential applications in drug development and therapeutic interventions. This compound belongs to the class of peptide nucleic acids (PNAs), which are known for their unique ability to hybridize with nucleic acids, offering a novel approach for targeting specific RNA sequences. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antisense Activity : this compound can bind to complementary RNA sequences, inhibiting their function. This property is particularly useful in targeting viral RNA, such as that of HIV-1, where PNAs can block critical steps in viral replication by binding to regulatory regions like the TAR element .

- Enzyme Inhibition : The para-nitroaniline moiety in this compound can serve as a substrate for various enzymes, allowing it to modulate enzymatic activity. For instance, studies have shown that PNAs can inhibit reverse transcriptase activity by preventing the displacement of bound tRNA primers during viral replication .

- Cell Penetration : Recent advancements have highlighted methods to enhance the cellular uptake of this compound through conjugation with cell-penetrating peptides (CPPs). This modification significantly improves the compound's bioavailability and therapeutic efficacy .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Antiviral Therapy : Its ability to inhibit HIV replication has been a focal point of research. For example, a study demonstrated that a PNA targeted against the HIV-1 TAR region could reduce viral load by up to 98% in infected cell cultures .

- Cancer Treatment : The specificity of this compound for certain RNA sequences makes it a promising candidate for targeted cancer therapies. By silencing oncogenes or activating tumor suppressor genes, it could potentially alter cancer cell behavior.

- Drug Development : this compound is also being explored as a tool in drug discovery processes, particularly in developing compounds that can selectively target disease-related RNAs .

Case Study 1: Antiviral Efficacy Against HIV-1

A notable study evaluated the antiviral efficacy of an 18-mer PNA targeting the HIV-1 PBS region. The results indicated that this PNA could effectively displace tRNA from the viral genome, thereby blocking reverse transcription and inhibiting viral replication. The study reported an IC50 value of 400 nM for the PNA conjugated with transportan, highlighting its potent antiviral properties .

Case Study 2: Targeting Cancer Cells

In another research endeavor, this compound was tested for its ability to silence specific oncogenes in breast cancer cells. The study utilized a PNA designed to bind to the mRNA of the HER2 gene. Results showed a significant reduction in HER2 expression levels and subsequent inhibition of cell proliferation, suggesting a potential application in targeted cancer therapies.

Table 1: Summary of Biological Activities of this compound

Table 2: Efficacy Data from Case Studies

| Study Focus | Target Sequence | IC50 (nM) | Outcome |

|---|---|---|---|

| HIV-1 Replication | TAR Region | 400 | 98% reduction in viral load |

| Cancer Cell Proliferation | HER2 mRNA | N/A | Significant reduction in proliferation |

属性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHHNERSENUVQJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。